molecular formula C17H18N4 B11477481 4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline

4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline

Cat. No.: B11477481
M. Wt: 278.35 g/mol
InChI Key: UBZCKCBWOVVTDE-UHFFFAOYSA-N
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Description

4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline is a complex heterocyclic compound that features a diazepine ring fused with a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline typically involves multi-step reactions starting from benzimidazole derivatives. One common approach includes the reaction of 2-(aminomethyl)benzimidazole with various reagents such as ethyl acetoacetate, phenylhydrazono ethylacetoacetate, and acetyl acetone . These reactions lead to the formation of diazepinone-benzimidazole derivatives under specific conditions, such as refluxing in ethanol or using acidic or basic catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated aniline derivatives.

Scientific Research Applications

4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)aniline is unique due to its specific diazepine-benzimidazole fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

4-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]benzimidazol-2-yl)aniline

InChI

InChI=1S/C17H18N4/c18-13-6-8-14(9-7-13)20-10-3-11-21-16-5-2-1-4-15(16)19-17(21)12-20/h1-2,4-9H,3,10-12,18H2

InChI Key

UBZCKCBWOVVTDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NC3=CC=CC=C3N2C1)C4=CC=C(C=C4)N

Origin of Product

United States

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